molecular formula C14H18N4O3 B10910077 Tert-butyl {[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

Tert-butyl {[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

Cat. No.: B10910077
M. Wt: 290.32 g/mol
InChI Key: PPRVGPIFJNMMDR-UHFFFAOYSA-N
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Description

Tert-butyl {[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a complex organic compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and a tert-butyl carbamate group. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of pyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with an appropriate nitrile to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl {[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl {[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl {[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl {[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is unique due to its combination of a pyridine ring and an oxadiazole ring, which imparts specific chemical and biological properties. This structural uniqueness allows it to participate in a variety of reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H18N4O3

Molecular Weight

290.32 g/mol

IUPAC Name

tert-butyl N-[[3-(pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate

InChI

InChI=1S/C14H18N4O3/c1-14(2,3)20-13(19)16-9-12-17-11(18-21-12)7-10-5-4-6-15-8-10/h4-6,8H,7,9H2,1-3H3,(H,16,19)

InChI Key

PPRVGPIFJNMMDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)CC2=CN=CC=C2

Origin of Product

United States

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